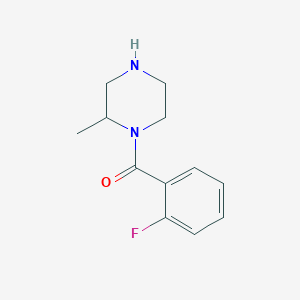

1-(2-Fluorobenzoyl)-2-methylpiperazine

Description

1-(2-Fluorobenzoyl)-2-methylpiperazine is a substituted piperazine derivative characterized by a 2-fluorobenzoyl group attached to the piperazine ring and a methyl substituent at the 2-position of the piperazine core. Piperazine derivatives are widely studied for their roles in medicinal chemistry (e.g., protein kinase inhibitors) and materials science (e.g., crystallization modifiers) due to their tunable electronic and steric properties .

The 2-fluorobenzoyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in drug design. The 2-methyl substituent on the piperazine ring may influence conformational flexibility and intermolecular interactions, as seen in structurally related compounds .

Properties

IUPAC Name |

(2-fluorophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-14-6-7-15(9)12(16)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWAWVRXTNJFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzoyl)-2-methylpiperazine typically involves the acylation of 2-methylpiperazine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Fluorobenzoyl)-2-methylpiperazine can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the 2-fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Neurological Disorders : Research indicates that 1-(2-Fluorobenzoyl)-2-methylpiperazine may exhibit antagonistic properties against histamine H3 and Sigma-1 receptors. These interactions suggest potential therapeutic effects in managing neurological disorders such as anxiety, depression, and pain management.

- Pharmacological Studies : The compound has been investigated for its ability to modulate various signaling pathways through receptor interactions. These studies are essential for understanding its pharmacological profile and optimizing its therapeutic applications.

- Antinociceptive Effects : Preliminary studies suggest that the compound may possess antinociceptive properties, which could be beneficial for developing pain relief medications.

Synthesis and Production

The synthesis of 1-(2-Fluorobenzoyl)-2-methylpiperazine typically involves several steps, including the formation of the piperazine core followed by the introduction of the fluorobenzoyl group. Methods may include traditional batch synthesis or more efficient continuous flow reactors for industrial applications.

The biological activity of 1-(2-Fluorobenzoyl)-2-methylpiperazine is attributed to its structural features:

- Binding Affinity : The fluorobenzoyl group enhances binding interactions with specific receptors, which is crucial for its pharmacological efficacy.

- Receptor Interactions : Interaction studies highlight its potential to affect various biological macromolecules, particularly those involved in neurological signaling pathways.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of 1-(2-Fluorobenzoyl)-2-methylpiperazine:

- Study on Receptor Binding : A study demonstrated that the compound effectively binds to histamine H3 receptors, suggesting its role as a potential therapeutic agent in treating disorders related to these receptors.

- Antinociceptive Assessment : In animal models, the compound exhibited significant pain-relieving effects, validating its potential application in pain management therapies.

These findings highlight the ongoing research efforts aimed at elucidating the full therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the binding affinity of the compound to its target, while the piperazine ring can modulate the overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Medicinal Chemistry : The 2-methyl and fluorobenzoyl groups in 1-(2-Fluorobenzoyl)-2-methylpiperazine may synergize to improve PKC inhibition and pharmacokinetic profiles compared to H-7. Structural optimization could focus on balancing solubility and target affinity.

- Materials Science: The compound’s fluorinated aromatic system could enable tailored crystallization in inorganic frameworks, analogous to 2-methylpiperazine’s role in aluminophosphate synthesis .

Biological Activity

1-(2-Fluorobenzoyl)-2-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structure and biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(2-Fluorobenzoyl)-2-methylpiperazine is characterized by a piperazine ring with a 2-fluorobenzoyl substituent. Its molecular formula is C₁₂H₁₅FN₂O, and it has a molecular weight of approximately 219.27 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of 1-(2-Fluorobenzoyl)-2-methylpiperazine primarily involves its interactions with various receptors in the nervous system. Notably, it has been identified as a potential antagonist for:

- Histamine H3 receptors : These receptors are involved in the modulation of neurotransmitter release, and antagonism may lead to increased levels of neurotransmitters such as dopamine and norepinephrine, which could be beneficial in treating neurological disorders.

- Sigma-1 receptors : This interaction suggests potential applications in pain management and neuroprotection.

Biological Activity

Research indicates that 1-(2-Fluorobenzoyl)-2-methylpiperazine exhibits several biological activities, including:

- Antinociceptive effects : Preliminary studies suggest that the compound may reduce pain perception through its receptor interactions.

- Neuroprotective properties : Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in neurodegenerative diseases.

Data Table: Biological Activity Summary

| Biological Activity | Description | Potential Applications |

|---|---|---|

| Antagonism of H3 Receptors | Increases neurotransmitter levels | Treatment of neurological disorders |

| Sigma-1 Receptor Interaction | Modulates pain pathways | Pain management |

| Antinociceptive Effects | Reduces pain perception | Analgesic development |

| Neuroprotective Effects | Protects neurons from damage | Neurodegenerative disease therapies |

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of 1-(2-Fluorobenzoyl)-2-methylpiperazine:

- Binding Affinity Studies : Research has demonstrated that the compound has a high binding affinity for histamine H3 and Sigma-1 receptors. These studies utilized radiolabeled ligands to quantify binding interactions, revealing that modifications to the piperazine structure could enhance receptor affinity and selectivity.

- In Vivo Models : Animal studies have shown that administration of 1-(2-Fluorobenzoyl)-2-methylpiperazine resulted in significant reductions in pain responses in models of acute and chronic pain. These findings support its potential use as an analgesic agent.

- Comparative Analysis with Analogues : Structural analogues were tested alongside 1-(2-Fluorobenzoyl)-2-methylpiperazine to determine differences in biological activity. The presence of the fluorophenyl group was found to be critical for enhancing lipophilicity and receptor binding compared to compounds with other halogen substitutions (e.g., chloro or bromo) .

Q & A

Q. What are the critical steps in synthesizing 1-(2-Fluorobenzoyl)-2-methylpiperazine to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves reacting 2-fluorobenzyl chloride with 2-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:

- Refluxing the mixture for 6–8 hours to complete nucleophilic substitution.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the free base.

- Conversion to the hydrochloride salt using HCl in diethyl ether for improved stability .

- Yield Optimization : Maintaining anhydrous conditions and stoichiometric excess of 2-methylpiperazine (1.2 equivalents) minimizes side products like di-alkylated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Fluorobenzoyl)-2-methylpiperazine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzyl proton splitting at δ 7.2–7.4 ppm, piperazine methyl group at δ 1.2–1.4 ppm).

- LCMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.1) and assess purity (>95% by area-under-curve).

- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹ for benzoyl) and C-F bonds (~1120 cm⁻¹) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer :

- In Vitro Assays :

- Anticancer : MTT assays on cancer cell lines (e.g., SH-SY5Y neuroblastoma) at 10–100 µM concentrations, monitoring IC₅₀ values.

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Target Identification : Radioligand binding assays for serotonin/dopamine receptors due to structural similarity to neuroactive piperazines .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ortho-fluorine group exerts strong electron-withdrawing effects, activating the benzyl carbon for nucleophilic attack. Comparative studies with chloro-/bromo-analogs show:

- Reaction Rate : Fluorine analogs react 1.5× faster with piperazine due to enhanced electrophilicity.

- Regioselectivity : Fluorine directs substitution to the para-position in electrophilic aromatic reactions (e.g., nitration) .

- Table : Substituent Effects on Reaction Kinetics

| Substituent | Relative Rate (vs. H) | Byproduct Formation |

|---|---|---|

| F | 1.5 | <5% |

| Cl | 1.2 | 10–15% |

| Br | 1.0 | 15–20% |

Q. What computational strategies can predict the compound’s binding affinity for neurological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Dock into serotonin receptor (5-HT₂A) homology models, prioritizing poses with hydrogen bonds to Asp155 and hydrophobic interactions with Phe339.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, calculating RMSD (<2.0 Å acceptable) .

- DFT Calculations (Gaussian) : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays using standardized protocols (e.g., NIH/WHO guidelines) to rule out false positives.

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human CYP3A4/2D6 isoforms) to identify rapid degradation as a confounding factor.

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect unintended inhibition (e.g., H-7’s p53-dependent apoptosis) .

Q. What strategies optimize the synthesis of triazole derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(2-fluorobenzyl)-4-propargylpiperazine and azides (e.g., 4-nitrobenzyl azide).

- Conditions : 2:1 DCM/H₂O, sodium ascorbate (0.6 equiv.), CuSO₄·5H₂O (0.3 equiv.), 25°C, 2 hours.

- Yield : >90% for electron-deficient azides due to enhanced dipolarophilicity .

- SAR Insights :

- Electron-Withdrawing Groups (e.g., -NO₂) on triazoles enhance anticancer activity (IC₅₀: 12 µM vs. 45 µM for -OCH₃).

- Bulkier Substituents reduce blood-brain barrier permeability, limiting neuroactivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with Chiralpak IA columns (hexane:IPA 85:15) to separate enantiomers.

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective benzoylation (ee >98%).

- Continuous Flow Systems : Minimize racemization by reducing residence time (<5 minutes) and temperature (20–25°C) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

- Methodological Answer :

- Cell Line Variability : SH-SY5Y (neuroblastoma) shows sensitivity (IC₅₀: 20 µM) due to p53 wild-type status, whereas p53-mutant lines (e.g., MDA-MB-231) are resistant.

- Metabolite Interference : Active metabolites (e.g., N-oxide derivatives) may dominate in certain assays. Use LC-MS/MS to quantify parent compound vs. metabolites .

Comparative Studies

Q. How does 1-(2-Fluorobenzoyl)-2-methylpiperazine compare to halogenated analogs in receptor binding?

- Methodological Answer :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve 5-HT₁A binding (Kᵢ: 15 nM vs. 45 nM for Cl).

- Table : Halogen Effects on Binding Affinity

| Halogen | 5-HT₁A Kᵢ (nM) | LogP |

|---|---|---|

| F | 15 | 2.1 |

| Cl | 45 | 2.8 |

| Br | 60 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.